Momelotinib (CAS: 1056634-68-4), originally designated CYT387, is an ATP-competitive small-molecule kinase inhibitor characterized by its potent dual suppression of Janus kinases (JAK1/JAK2) and activin A receptor type 1 (ACVR1, also known as ALK2). Unlike first-generation JAK inhibitors that strictly target the JAK-STAT axis, momelotinib's structural profile allows it to simultaneously downregulate proinflammatory cytokine signaling and suppress hepcidin production. For procurement and laboratory selection, momelotinib is the definitive reference material for in vivo and in vitro models requiring concurrent modulation of myeloproliferation and iron metabolism, particularly in studies of myelofibrosis-associated anemia [1].
Substituting momelotinib with more common JAK inhibitors like ruxolitinib or fedratinib fundamentally alters the experimental phenotype in hematological models. While ruxolitinib effectively inhibits JAK1 and JAK2, it completely lacks inhibitory activity against ACVR1 (IC50 > 1000 nM), leading to unmitigated or exacerbated hepcidin expression that worsens anemia in vivo. Similarly, fedratinib exhibits only weak, sub-therapeutic ACVR1 inhibition. Consequently, utilizing ruxolitinib as a generic class substitute in myelofibrosis or chronic inflammation assays will fail to replicate the hepcidin-suppressing, erythropoiesis-restoring effects unique to momelotinib's specific kinase binding profile [1].
In direct kinase inhibition assays, momelotinib demonstrates robust binding to ACVR1, a critical regulator of hepcidin. Momelotinib achieves an IC50 of 52.5 nM against ACVR1, whereas fedratinib shows weak inhibition (IC50 = 273.5 nM) and ruxolitinib shows no activity (IC50 > 1000 nM) [1]. This quantitative difference dictates the selection of momelotinib for any assay measuring iron metabolism alongside JAK-STAT suppression.
| Evidence Dimension | ACVR1 (ALK2) IC50 |
| Target Compound Data | 52.5 nM |
| Comparator Or Baseline | Ruxolitinib (>1000 nM); Fedratinib (273.5 nM) |
| Quantified Difference | >19-fold higher potency vs ruxolitinib; 5.2-fold higher potency vs fedratinib |
| Conditions | In vitro HotSpot kinase assay |
Essential for researchers needing a JAK inhibitor that simultaneously suppresses hepcidin to model anemia relief, which ruxolitinib cannot achieve.
Despite its expanded activity against ACVR1, momelotinib maintains highly potent, low-nanomolar inhibition of its primary targets. It inhibits JAK1 and JAK2 with IC50 values of 11 nM and 18 nM, respectively, while exhibiting approximately 10-fold less activity against JAK3 (IC50 ~155 nM)[1]. This ensures that the compound effectively halts downstream STAT3 and STAT5 phosphorylation in JAK2V617F-mutated cell lines at concentrations comparable to strict JAK inhibitors.
| Evidence Dimension | Kinase IC50 |
| Target Compound Data | JAK1: 11 nM; JAK2: 18 nM |
| Comparator Or Baseline | JAK3 (Off-target baseline): ~155 nM |
| Quantified Difference | ~10-fold selectivity for JAK1/2 over JAK3 |
| Conditions | ATP-competitive in vitro kinase assay |
Confirms that the added ACVR1 activity does not compromise the compound's primary utility as a highly potent, selective JAK1/2 pathway suppressor.
When procuring momelotinib for in vivo or formulation studies, the specific salt form dictates handling protocols. Momelotinib dihydrochloride monohydrate exhibits highly pH-dependent solubility (pKa = 3.7). While it achieves 690 μg/mL at pH 0.9, solubility drops drastically to 70 μg/mL at pH 2.1 [2]. Furthermore, in non-acidified aqueous media, the dihydrochloride salt undergoes rapid disproportionation, dropping from an initial kinetic solubility of >60 mg/mL to form a less soluble monohydrochloride precipitate within 30 to 45 minutes[1].
| Evidence Dimension | Aqueous Solubility Stability |
| Target Compound Data | Acidified media (pH 0.9): 690 μg/mL (stable) |
| Comparator Or Baseline | Non-acidified media: Disproportionation and precipitation within 45 mins |
| Quantified Difference | >60 mg/mL initial kinetic solubility drops rapidly due to monohydrochloride formation in neutral pH |
| Conditions | Aqueous media at 25°C |
Critical for formulation scientists and pharmacologists to use appropriately acidified vehicles or co-solvents to prevent API precipitation and dosing failures.
For in vivo procurement and dosing calculations, researchers must account for momelotinib's primary circulating active metabolite, M21. Formed via aldehyde oxidase, M21 retains approximately 40% of the parent compound's pharmacological activity against JAK1/2 and ACVR1. In steady-state pharmacokinetic evaluations, the M21-to-momelotinib AUC ratio ranges from 1.4 to 2.1 [1]. This high-exposure active metabolite significantly drives the prolonged in vivo efficacy of the drug.
| Evidence Dimension | Active Metabolite (M21) Exposure |
| Target Compound Data | M21 AUC ratio to parent: 1.4 - 2.1 |
| Comparator Or Baseline | Parent compound (Momelotinib baseline): 1.0 |
| Quantified Difference | M21 exposure is 1.4x to 2.1x higher than parent at steady state |
| Conditions | In vivo pharmacokinetic profiling |
Critical for toxicologists and pharmacologists designing in vivo dosing regimens, as the M21 metabolite must be factored into total active drug exposure.
Directly leveraging momelotinib's dual JAK1/2 and ACVR1 inhibition (IC50 = 52.5 nM), this compound is the optimal choice for murine models of myelofibrosis where restoring erythropoiesis is a primary endpoint. Unlike ruxolitinib, momelotinib suppresses hepcidin, making it indispensable for studies tracking hemoglobin improvement alongside spleen volume reduction [1].
Because of its complex pH-dependent solubility (pKa = 3.7) and tendency for salt disproportionation in non-acidified media, momelotinib dihydrochloride is an excellent reference API for pharmaceutical scientists developing novel lipid-based or acidified solid dispersion formulations aimed at overcoming kinetic precipitation [REFS-3, REFS-4].
With its low-nanomolar potency against JAK2 (IC50 = 18 nM) and 10-fold selectivity over JAK3, momelotinib serves as a highly reliable positive control for in vitro proliferation and apoptosis assays using JAK2-dependent hematopoietic cell lines (e.g., Ba/F3-JAK2V617F, HEL cells) to evaluate specific STAT3/STAT5 phosphorylation blockade[2].
Because momelotinib is heavily metabolized by aldehyde oxidase to form the active M21 metabolite (AUC ratio 1.4-2.1), it serves as an excellent reference standard for ADME workflows investigating aldehyde oxidase-dependent drug clearance and active metabolite contribution in kinase inhibitors[5].